molecular formula C18H17Cl2NO3 B214081 2,4-Dichlorophenyl 4-(4-morpholinylcarbonyl)benzyl ether

2,4-Dichlorophenyl 4-(4-morpholinylcarbonyl)benzyl ether

Cat. No. B214081
M. Wt: 366.2 g/mol
InChI Key: XWQPPPLSHBLXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorophenyl 4-(4-morpholinylcarbonyl)benzyl ether is a synthetic compound that belongs to the class of herbicides. It is commonly known as DCPA or dichlorprop. DCPA has been widely used in agriculture to control the growth of broadleaf weeds in crops such as corn, soybeans, and wheat. In recent years, DCPA has also been studied for its potential use in scientific research, particularly in the field of cancer research.

Mechanism of Action

DCPA works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is essential for the biosynthesis of fatty acids. This leads to a depletion of fatty acids in the cell, which in turn leads to a disruption of cell membrane integrity and ultimately cell death.
Biochemical and Physiological Effects:
DCPA has been found to have a number of biochemical and physiological effects in vivo. Studies have shown that DCPA can reduce the levels of cholesterol and triglycerides in the blood, and can also reduce the levels of inflammatory cytokines. DCPA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DCPA has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has a well-defined mechanism of action. DCPA can also be used in combination with other drugs to enhance their efficacy. However, there are also some limitations to the use of DCPA in research. It has a relatively narrow range of activity, and it may not be effective against all types of cancer. In addition, DCPA has been shown to have some toxicity in animal models, and its safety in humans has not been fully established.

Future Directions

There are several potential future directions for research on DCPA. One area of interest is the development of new derivatives of DCPA with improved activity and reduced toxicity. Another area of interest is the use of DCPA in combination with other drugs to enhance their efficacy. Finally, there is a need for further research to establish the safety and efficacy of DCPA in humans, particularly in the context of cancer treatment.

Synthesis Methods

DCPA is synthesized by the reaction of 2,4-dichlorophenol and 4-(4-morpholinylcarbonyl)benzyl chloride in the presence of a base. The resulting product is a white crystalline solid with a melting point of 142-144°C.

Scientific Research Applications

DCPA has been found to have potential as a research tool in the field of cancer research. Studies have shown that DCPA can inhibit the growth of cancer cells in vitro and in vivo. DCPA has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the migration and invasion of cancer cells. DCPA has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.

properties

Product Name

2,4-Dichlorophenyl 4-(4-morpholinylcarbonyl)benzyl ether

Molecular Formula

C18H17Cl2NO3

Molecular Weight

366.2 g/mol

IUPAC Name

[4-[(2,4-dichlorophenoxy)methyl]phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H17Cl2NO3/c19-15-5-6-17(16(20)11-15)24-12-13-1-3-14(4-2-13)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10,12H2

InChI Key

XWQPPPLSHBLXTJ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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